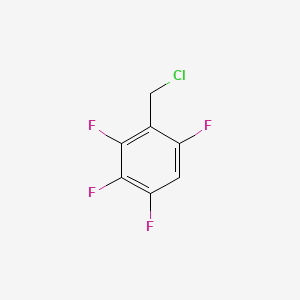

2,3,4,6-Tetrafluorobenzyl chloride

Overview

Description

2,3,4,6-Tetrafluorobenzyl chloride is a chemical compound with the molecular formula C7H3ClF4 . It is a halobenzene derivative, which means that it has one or more halogen atoms (in this case, four fluorine atoms) attached to a benzene ring.

Synthesis Analysis

This compound can be synthesized by reacting 2,3,4,6-tetrafluorotoluene with thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction produces this compound and hydrogen chloride gas .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with four fluorine atoms and a chloromethyl group attached to it . The average mass of the molecule is 198.545 Da .

Chemical Reactions Analysis

This compound is a reactive compound that can undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. Its chemical reactivity makes it a versatile building block for the synthesis of a variety of compounds.

Physical And Chemical Properties Analysis

This compound is a pale yellow liquid with a boiling point of 150-152°C and a melting point of -29°C . It is sparingly soluble in water but soluble in polar organic solvents such as methanol, ethanol, and acetone .

Scientific Research Applications

Chloride-binding in Organic-water Mixtures

A study by Amendola et al. (2016) highlights the use of tetrafluorobenzyl as a C-H anion binding motif within a bowl-shaped receptor, demonstrating its effectiveness in chloride binding in solution. This synergy with imidazolium groups allows for remarkable affinity in organic-water mixtures, suggesting applications in selective anion sensing and separation technologies Amendola et al., 2016.

Electrochemistry of Ionic Liquids

Li Xiao and K. Johnson (2003) explored the electrochemistry of ionic liquids, identifying impurity chloride and demonstrating methods for its elimination. This research is relevant for improving the purity and performance of ionic liquid-based technologies, with potential implications for energy storage and conversion devices Li Xiao & K. Johnson, 2003.

Polymer Chemistry Applications

Janina-Miriam Noy et al. (2019) demonstrated the use of the pentafluorobenzyl group for postpolymerization modifications, highlighting its versatility for sequential modifications. This opens up possibilities for the development of functional polymers with tailored properties for specific applications, ranging from biomedical to materials science Noy et al., 2019.

Synthesis and Optical Properties

The work by Hong-Fang Chen et al. (2012) on synthesizing and characterizing diimidazole derivatives showcases the importance of tetrafluorobenzyl-related compounds in the development of materials with specific optical properties. These findings are significant for applications in optoelectronics and photonics, where tailored fluorescence and absorption are crucial Chen et al., 2012.

Fluorinated Metal-organic Frameworks

Zhihui Zhang et al. (2014) utilized a fluorinated bis(triazole) ligand for the construction of novel metal-organic frameworks, demonstrating the impact of ligand isomerism and counteranions on supramolecular architectures. These frameworks have potential applications in catalysis, gas storage, and separation processes, benefiting from the unique properties imparted by the fluorinated components Zhang et al., 2014.

Safety and Hazards

Mechanism of Action

Target of Action

2,3,4,6-Tetrafluorobenzyl chloride is a biochemical used in proteomics research . The primary targets of this compound are proteins that are being studied in the field of proteomics. These proteins play various roles in biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions.

properties

IUPAC Name |

2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWZQXEHKHHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382554 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292621-61-5 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

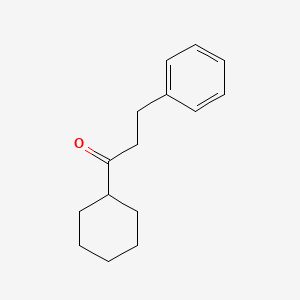

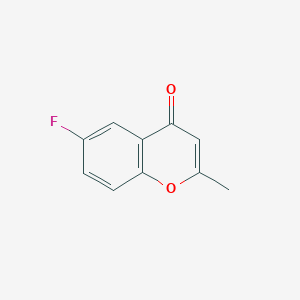

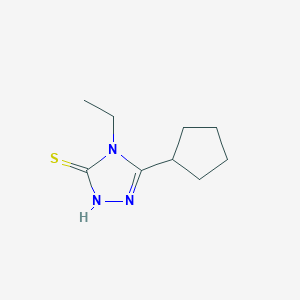

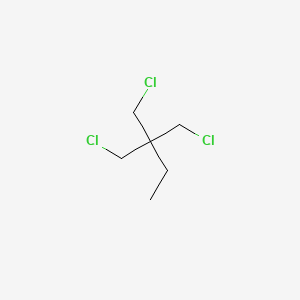

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)